PAV-866
Description
PAV-866 is a methylene blue-derived photosensitive benzothiazole dye with broad-spectrum antimicrobial and antiviral properties . Structurally, it shares similarities with methylene blue but exhibits enhanced antiviral activity against orthopoxviruses (OPXVs), including vaccinia virus (VACV), monkeypox virus (MPXV), cowpox virus (CPXV), and the newly identified Akhmeta virus . Its mechanism of action involves targeting host multiprotein complexes that facilitate viral capsid assembly, rather than directly inhibiting viral proteins . This host-targeted approach reduces the likelihood of viral resistance, a critical limitation of current OPXV therapies like tecovirimat (ST-246), which targets the viral F13L protein .
This compound demonstrates efficacy in both pre- and post-infection stages by inactivating viral particles prior to cellular entry, thereby inhibiting viral binding, fusion, and early gene expression . At non-cytotoxic concentrations (EC₅₀ = 1.97 μM), it reduces viral yield by >3 log units, outperforming DNA replication inhibitors like cytosine arabinoside (AraC) in vitro .
Properties
Molecular Formula |
C23H31ClN4S |
|---|---|
Molecular Weight |
431.04 |
IUPAC Name |
N-(7-(1,4-diazepan-1-yl)-1,9-diethyl-3H-phenothiazin-3-ylidene)-N-methylmethanaminium Chloride |
InChI |
InChI=1S/C23H31N4S.ClH/c1-5-16-12-18(26(3)4)14-20-22(16)25-23-17(6-2)13-19(15-21(23)28-20)27-10-7-8-24-9-11-27;/h12-15,24H,5-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YZQVFABHWVQLMJ-UHFFFAOYSA-M |
SMILES |
C/[N+](C)=C1C=C(CC)C2=NC3=C(C=C(N4CCNCCC4)C=C3CC)SC2=C/1.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PAV866; PAV 866; PAV-866 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
PAV-866 belongs to a class of assembly modulators identified through cell-free protein synthesis and assembly (CFPSA) systems. Key analogues include:
*ST-246 data included for contrast.
Key Findings :
- PAV-164 (a derivative of this compound) exhibits the highest potency (EC₅₀ = 0.29 μM) and completely inhibits viral binding at 5 μM .
- PAV-174 reduces luciferase expression (a marker of early gene activity) by 90% at 1.67 μM, indicating its role in blocking viral entry .
- Unlike ST-246, this compound derivatives retain efficacy against F13L-mutant strains due to their host-targeted mechanism .
Broad-Spectrum Activity
This compound and its derivatives demonstrate pan-orthopoxviral inhibition, with complete suppression of viral replication in VACV, MPXV, CPXV, and Akhmeta virus at 5 μM .
Mechanistic Advantages Over Existing Therapies
- Low cytotoxicity : At effective concentrations (1–5 μM), this compound derivatives exhibit minimal cytotoxicity (CC₅₀ >50 μM), unlike AraC, which causes significant cellular damage at similar doses .
- Resistance mitigation : By targeting host pathways, this compound derivatives avoid the resistance issues seen with ST-246, which loses efficacy against F13L mutants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
